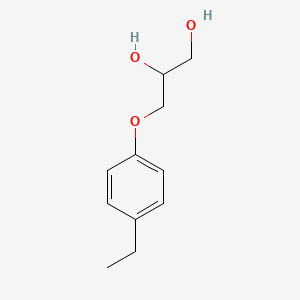
3-(p-Ethylphenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Ethylphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to a 1,2-propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Ethylphenoxy)-1,2-propanediol typically involves the reaction of p-ethylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile, such as water or an alcohol, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(p-Ethylphenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as a growth regulator in plants and insects.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(p-Ethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking or inhibiting natural hormones. The compound can bind to hormone receptors, thereby modulating the activity of signaling pathways involved in growth and development .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy structure but differs in the functional groups attached.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different substituents.
Mecoprop: Another phenoxy herbicide with a similar structure but different functional groups.
Uniqueness
3-(p-Ethylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54581-92-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(4-ethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |
InChI Key |
WUWWFJGGMGKQML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















